

An In-depth Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------|-----------|
| Compound Name: | TMN355 | |
| Cat. No.: | B560287 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by AstraZeneca and is a crucial therapeutic agent for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[2] Unlike its predecessors, osimertinib is uniquely designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Furthermore, it shows a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile by reducing off-target effects.[1][3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of osimertinib, with a focus on the key data and experimental methodologies that have defined its development.

Discovery and Development

The development of osimertinib was a science-driven, collaborative effort aimed at addressing the clinical challenge of T790M-mediated resistance in NSCLC.[5] The discovery process involved a medicinal chemistry program that sought to identify a potent and selective



irreversible inhibitor of the mutant forms of EGFR.[3] This led to the identification of AZD9291, a mono-anilino-pyrimidine compound, which demonstrated significant preclinical activity.[6]

The clinical development of osimertinib was notably rapid, progressing from the first patient dosed to its first approved indication in just over two and a half years.[5] This was facilitated by an adaptive Phase I study design that allowed for concurrent dose-escalation and biomarker-defined expansion cohorts.[5]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the receptor.[7] This irreversible binding effectively blocks the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.[7][8] The primary signaling cascades affected by osimertinib are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[7][9] By disrupting these pathways, osimertinib induces apoptosis and inhibits the growth of EGFR-mutant tumors. [10] A key advantage of osimertinib is its high affinity for EGFR molecules with the L858R/T790M mutation, being approximately 200 times higher than its affinity for wild-type EGFR in vitro.[1]

Biological Activity

The biological activity of osimertinib has been extensively characterized in both in vitro and in vivo models. It potently inhibits the proliferation of NSCLC cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation.

| Cell Line | EGFR Mutation Status | IC50 (nM) |
|-----------|----------------------|-----------|
| PC-9 | Exon 19 deletion | 13-54 |
| H3255 | L858R | 13-54 |
| H1975 | L858R/T790M | <15 |
| LoVo | WT EGFR | 493.8 |

Table 1: In vitro potency of Osimertinib in various cell lines.[6][11]

Foundational & Exploratory





In vivo studies using tumor xenograft models have demonstrated that oral administration of osimertinib leads to profound and sustained tumor regression.[6][11] Furthermore, osimertinib has shown the ability to penetrate the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in NSCLC patients.[7][12]

Experimental Protocols

General Synthesis of Osimertinib (AZD9291)

The synthesis of osimertinib has been approached through various routes. A common strategy involves the following key steps:

- Preparation of the pyrimidine core: This typically involves the construction of the substituted pyrimidine ring, which serves as the scaffold of the molecule.
- Coupling with the indole moiety: The pyrimidine core is then coupled with a substituted indole, often 1-methyl-1H-indol-3-yl.
- Introduction of the aniline side chain: An aniline derivative containing the dimethylaminoethylmethylamino group is attached to the pyrimidine core.
- Formation of the acrylamide warhead: The final step is the acylation of the aniline nitrogen with acryloyl chloride or a related reagent to install the reactive acrylamide group, which is crucial for the irreversible binding to EGFR.

Detailed Synthetic Step (Amide Formation and Elimination)

A specific protocol for the conversion of 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide to osimertinib is as follows:

- A mixture of 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide (93.96 g, 163.0 mmol) and triethylamine (49.48 g, 489.0 mmol) in acetonitrile (940 mL) is heated to reflux and stirred.[2]
- Upon completion of the reaction, the mixture is cooled to 20-30 °C.[2]

Foundational & Exploratory





- Water is added to the resulting mixture.[2]
- The solid product is collected by filtration and dried under vacuum to yield osimertinib.[2]

In Vitro Cellular Proliferation Assay

The potency of osimertinib against different cell lines can be determined using a standard cell proliferation assay:

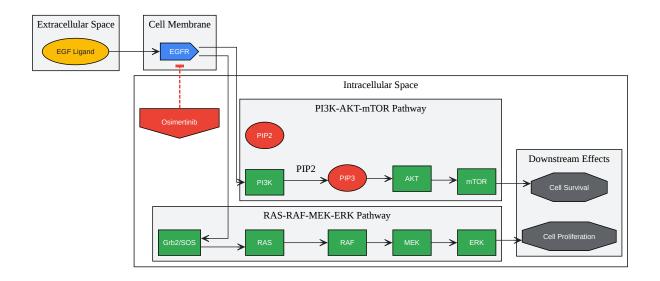
- Cells are seeded in 384-well plates (10,000 cells/well) in growth medium and incubated overnight at 37°C with 5% CO2.[11]
- Compounds are serially diluted in 100% DMSO and added to the cells using an acoustic dispenser.[11]
- The plates are incubated for a further 2 hours.[11]
- The medium is aspirated, and 40 μL of 1x lysis buffer is added to each well.[11]
- Separately, 384-well plates are coated with a capture antibody and blocked with 3% BSA.
 [11]
- The cell lysate is then transferred to the antibody-coated plates for analysis of a specific biomarker (e.g., phosphorylated EGFR) using an appropriate detection method, such as a fluorogenic peroxidase substrate.[11]
- Fluorescence is read on a plate reader, and the data is used to calculate the IC50 value, which is the concentration of the compound required to achieve 50% inhibition of cell proliferation.[11]

Signaling Pathways

The primary target of osimertinib is the EGFR signaling pathway. Upon activation by its ligands, EGFR dimerizes and undergoes autophosphorylation, which initiates a cascade of intracellular signaling events.[9][13] These signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are critical for regulating cell proliferation, survival, and differentiation.[9][10][13] In cancer, mutations in EGFR can lead to its constitutive activation,



resulting in uncontrolled cell growth.[10] Osimertinib effectively blocks this aberrant signaling by inhibiting the kinase activity of mutant EGFR.[7][8]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. go.drugbank.com [go.drugbank.com]

Foundational & Exploratory





- 2. WO2022132046A1 Improved process for preparing osimertinib or a salt thereof Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib mesylate: Mechanism of action Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. EXTH-46. A PRECISION MEDICINE APPROACH TO TARGET EGFRVIII IN GBM:
 OSIMERTINIB (AZD9291) INHIBITS THE GROWTH OF EGFRVIII-POSITIVE
 GLIOBLASTOMA STEM CELLS AND INCREASES SURVIVAL OF MICE BEARING
 INTRACRANIAL EGFRVIII-POSITIVE GBM PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560287#the-discovery-and-synthesis-of-the-tmn355-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com